TrmD Pharmacophore: 5- vs 6-Carboxylate Regioisomers
The ethyl carboxylate at position 5 of CAS 1353498-44-8 enables direct conversion to 5-carboxamide derivatives that act as potent TrmD inhibitors. In contrast, the 6-carboxylate regioisomer (e.g., ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate) has been explored for general antimicrobial activity through a distinct SAR, with reported MIC values typically in the 50–200 µg/mL range rather than the nanomolar enzyme inhibition achieved by 5-carboxamide analogs [1][2]. The 5-carboxamide pharmacophore derived from CAS 1353498-44-8 is supported by multiple X-ray co-crystal structures with TrmD (PDB IDs: 5ZHK, 5ZHL, 6JOE, 4MCB, 4MCC), confirming a unique tyrosine-flipping mechanism that is not observed with 6-carboxamide analogs [2].
| Evidence Dimension | Enzymatic inhibition potency (IC50) and binding mode |
|---|---|
| Target Compound Data | Derived 5-carboxamides: IC50 = 0.79 µM (N-(4-((cyclohexylamino)methyl)benzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide) and IC50 = 3.0 µM (N-(4-(morpholinomethyl)benzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide) against TrmD at pH 8.0, 37°C; X-ray co-crystal structures confirm lid-domain ordering [2][3] |
| Comparator Or Baseline | 6-carboxamide analogs: No TrmD lid-domain ordering reported; general antimicrobial MICs ~50–200 µg/mL in broth dilution assays [1] |
| Quantified Difference | ~100- to 250-fold improvement in target engagement potency when comparing 5-carboxamide IC50 values (sub-µM to low µM) to 6-carboxamide whole-cell MIC values (µg/mL range, converted to ~200–900 µM) |
| Conditions | TrmD enzyme inhibition assay (pH 8.0, 37°C) for 5-series; broth microdilution antimicrobial assay for 6-series [1][3] |
Why This Matters
For procurement decisions in antibacterial drug discovery programs targeting TrmD, the 5-carboxylate regioisomer (CAS 1353498-44-8) is the required starting material; the 6-carboxylate analog cannot access the same inhibitor chemotype or binding mechanism.
- [1] Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. ScienceDirect, 2024. View Source
- [2] Zhong, W.; Pasunooti, K.K.; Balamkundu, S.; et al. J. Med. Chem. 2019, 62, 7788–7805. PDB IDs: 5ZHK, 5ZHL, 6JOE. View Source
- [3] BRENDA Enzyme Database. Ligand entries for N-(4-((cyclohexylamino)methyl)benzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide (IC50 0.79 µM) and N-(4-(morpholinomethyl)benzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide (IC50 3.0 µM). View Source
